molecular formula C6H4Cl3N B140166 2,4,5-Trichloroaniline CAS No. 636-30-6

2,4,5-Trichloroaniline

Cat. No.: B140166
CAS No.: 636-30-6
M. Wt: 196.5 g/mol
InChI Key: GUMCAKKKNKYFEB-UHFFFAOYSA-N
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Description

2,4,5-Trichloroaniline is an organic compound with the molecular formula C6H4Cl3N. It is a chlorinated derivative of aniline, characterized by the presence of three chlorine atoms attached to the benzene ring at the 2, 4, and 5 positions. This compound is primarily used as an intermediate in the synthesis of various chemicals, including dyes, pesticides, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,5-Trichloroaniline can be synthesized through the chlorination of aniline. One common method involves the reaction of aniline with chlorine gas in an anhydrous solution of carbon tetrachloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{Cl}_2 \rightarrow \text{C}_6\text{H}_2\text{Cl}_3\text{NH}_2 + 3\text{HCl} ] The product, this compound, precipitates from the solution as a white solid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chlorobenzene and aniline in a reaction kettle. Hydrogen chloride gas is introduced, followed by chlorine gas. The reaction mixture is then heated and filtered to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trichloroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.

Common Reagents and Conditions:

Major Products Formed:

  • Substitution reactions can yield various substituted anilines.
  • Reduction reactions typically produce dechlorinated aniline derivatives.
  • Oxidation reactions can result in the formation of chlorinated quinones and other oxidized products.

Scientific Research Applications

2,4,5-Trichloroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is studied for its effects on biological systems, including its potential as an enzyme inhibitor.

    Medicine: Research is conducted on its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2,4,5-Trichloroaniline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it has been studied for its potential to inhibit protein kinase CK2, a key enzyme involved in cell signaling . The compound’s effects are mediated through its binding to specific sites on the target enzymes, leading to alterations in their activity.

Comparison with Similar Compounds

  • 2,4-Dichloroaniline
  • 3,4-Dichloroaniline
  • 4-Chloroaniline
  • 3-Chloroaniline
  • 2,6-Dichloroaniline

Comparison: 2,4,5-Trichloroaniline is unique due to the specific positions of the chlorine atoms on the benzene ring. This structural arrangement influences its chemical reactivity and biological activity. Compared to other chlorinated anilines, this compound exhibits distinct properties, such as higher reactivity in substitution reactions and specific inhibitory effects on enzymes .

Properties

IUPAC Name

2,4,5-trichloroaniline
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InChI

InChI=1S/C6H4Cl3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMCAKKKNKYFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5044152
Record name 2,4,5-Trichloroaniline
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Molecular Weight

196.5 g/mol
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CAS No.

636-30-6
Record name 2,4,5-Trichloroaniline
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Record name 2,4,5-Trichloroaniline
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Record name Benzenamine, 2,4,5-trichloro-
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Record name 2,4,5-Trichloroaniline
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Record name 2,4,5-trichloroaniline
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Record name 2,4,5-TRICHLOROANILINE
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Synthesis routes and methods

Procedure details

Example 9 is repeated, the 3,4,5-trichloroaniline being replaced by 2,4,5-trichloroaniline and 0.5 g of the same catalyst being introduced in place of 0.1 g. After a reaction time of 10 hours under the same conditions, 3-chloroaniline is obtained with a yield of 100% for a complete conversion of the 2,4,5-trichloroaniline and of the intermediates (2,5-, 2,3- and 3,4-dichloroanilines). The degree of hydrodechlorination of the solvent is 0.09%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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